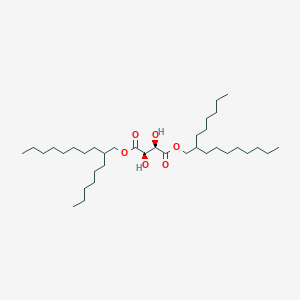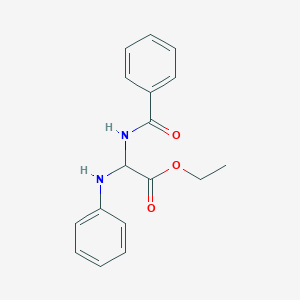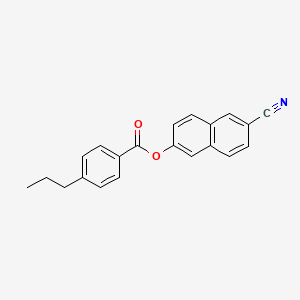
(6-cyanonaphthalen-2-yl) 4-propylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-cyanonaphthalen-2-yl) 4-propylbenzoate is an organic compound that belongs to the class of aromatic esters This compound features a naphthalene ring substituted with a cyano group at the 6-position and a benzoate ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyanonaphthalen-2-yl) 4-propylbenzoate typically involves a multi-step process. One common method is the esterification of 6-cyanonaphthalene-2-carboxylic acid with 4-propylphenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated reactors and purification systems ensures high purity and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
(6-cyanonaphthalen-2-yl) 4-propylbenzoate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Oxidation: 6-cyanonaphthalene-2-carboxylic acid.
Reduction: 6-aminonaphthalene-2-yl 4-propylbenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(6-cyanonaphthalen-2-yl) 4-propylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes due to its aromatic structure.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-cyanonaphthalen-2-yl) 4-propylbenzoate depends on its specific application. In chemical reactions, the cyano group can act as an electron-withdrawing group, influencing the reactivity of the naphthalene ring. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
(6-cyanonaphthalen-2-yl) 4-methylbenzoate: Similar structure but with a methyl group instead of a propyl group.
(6-cyanonaphthalen-2-yl) 4-ethylbenzoate: Similar structure but with an ethyl group instead of a propyl group.
(6-cyanonaphthalen-2-yl) 4-butylbenzoate: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
The uniqueness of (6-cyanonaphthalen-2-yl) 4-propylbenzoate lies in its specific substitution pattern, which can influence its physical and chemical properties. The propyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for various applications where other similar compounds may not be as effective .
Properties
CAS No. |
58573-84-5 |
|---|---|
Molecular Formula |
C21H17NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(6-cyanonaphthalen-2-yl) 4-propylbenzoate |
InChI |
InChI=1S/C21H17NO2/c1-2-3-15-4-7-17(8-5-15)21(23)24-20-11-10-18-12-16(14-22)6-9-19(18)13-20/h4-13H,2-3H2,1H3 |
InChI Key |
OVMBBOKNAYGYLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3Ar,6as,7r,8r,10r,10ar,10bs)-3a,8,10a-trihydroxy-2,10-dimethyl-3-oxo-7-[(phenylacetyl)oxy]-8-(prop-1-en-2-yl)-3,3a,4,6a,7,8,9,10,10a,10b-decahydrobenzo[e]azulen-5-yl]methyl(3-hydroxy-5-methoxyphenyl)acetate](/img/structure/B14613071.png)
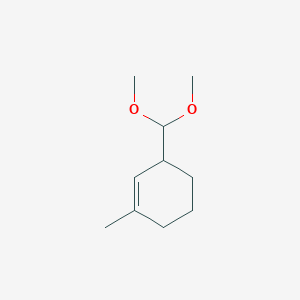
![but-2-enedioic acid;3,5,6,8-tetrahydro-2H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14613100.png)
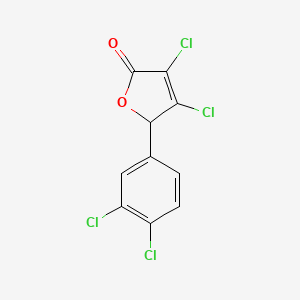
![3-[({4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14613106.png)

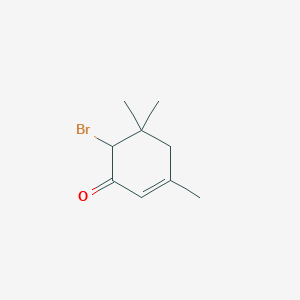
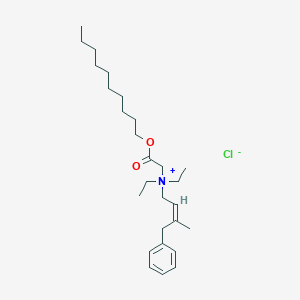
![4-{2-[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14613135.png)

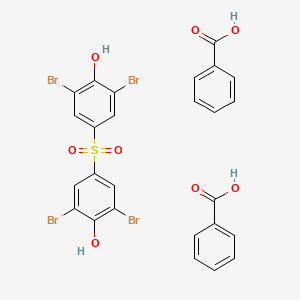
![Ethyl 3-[2-(4-fluorophenyl)hydrazinylidene]pyrrolidine-1-carboxylate](/img/structure/B14613153.png)
